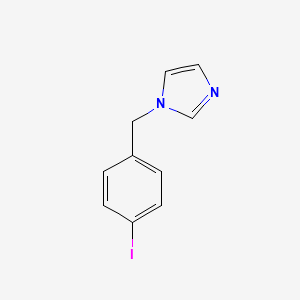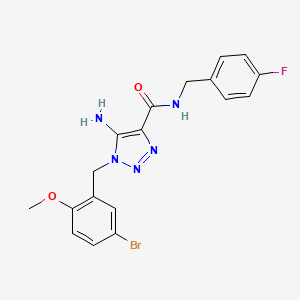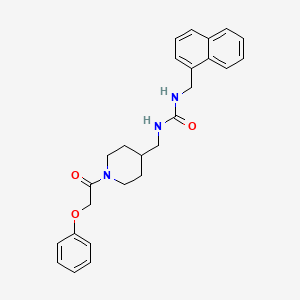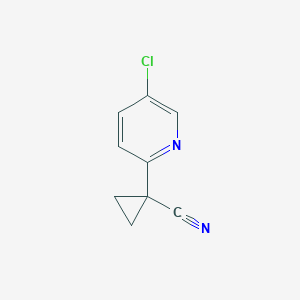
1-(4-iodobenzyl)-1H-imidazole
Übersicht
Beschreibung
1-(4-Iodobenzyl)-1H-Imidazol ist eine organische Verbindung, die zur Klasse der Imidazole gehört, welche heterocyclische aromatische organische Verbindungen sind. Diese Verbindung verfügt über einen Imidazolring, der mit einer 4-Iodobenzyl-Gruppe substituiert ist. Imidazole sind bekannt für ihre breite Palette an Anwendungen in der medizinischen Chemie, insbesondere als Antimykotika, und ihre Rolle in verschiedenen biochemischen Prozessen.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen: Die Synthese von 1-(4-Iodobenzyl)-1H-Imidazol beinhaltet typischerweise die Reaktion von 4-Iodobenzyl-bromid mit Imidazol. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) in einem polaren aprotischen Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt . Die Reaktion verläuft über eine nucleophile Substitution, bei der der Imidazol-Stickstoff den Benzyl-Kohlenstoff angreift und das Bromid-Ion verdrängt.
Industrielle Produktionsmethoden: Industrielle Produktionsmethoden für 1-(4-Iodobenzyl)-1H-Imidazol ähneln der Laborsynthese, werden aber für größere Mengen angepasst. Der Prozess beinhaltet die gleiche nucleophile Substitutionsreaktion, jedoch mit optimierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten. Durchflussreaktoren und automatisierte Systeme werden oft eingesetzt, um die Effizienz und Reproduzierbarkeit zu verbessern.
Chemische Reaktionsanalyse
Reaktionstypen: 1-(4-Iodobenzyl)-1H-Imidazol kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Wasserstoffperoxid (H2O2) oder Kaliumpermanganat (KMnO4) oxidiert werden, um entsprechende oxidierte Produkte zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden.
Substitution: Das Iodatom in der 4-Iodobenzyl-Gruppe kann unter geeigneten Bedingungen durch andere Nucleophile wie Amine, Thiole oder Cyanide substituiert werden.
Häufige Reagenzien und Bedingungen:
Oxidation: H2O2, KMnO4, saure oder basische Bedingungen.
Reduktion: NaBH4, LiAlH4, Ethanol oder Ether als Lösungsmittel.
Substitution: Nucleophile wie Amine, Thiole, Cyanide, polare aprotische Lösungsmittel und Basen wie K2CO3.
Hauptprodukte, die gebildet werden:
Oxidation: Entsprechende oxidierte Imidazol-Derivate.
Reduktion: Reduzierte Imidazol-Derivate.
Substitution: Verschiedene substituierte Imidazol-Derivate, abhängig vom verwendeten Nucleophil.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-iodobenzyl)-1H-imidazole typically involves the reaction of 4-iodobenzyl bromide with imidazole. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the imidazole nitrogen attacks the benzyl carbon, displacing the bromide ion.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same nucleophilic substitution reaction, but with optimized conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and reproducibility.
Analyse Chemischer Reaktionen
Types of Reactions: 1-(4-Iodobenzyl)-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The iodine atom in the 4-iodobenzyl group can be substituted with other nucleophiles, such as amines, thiols, or cyanides, under appropriate conditions.
Common Reagents and Conditions:
Oxidation: H2O2, KMnO4, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, ethanol or ether as solvents.
Substitution: Nucleophiles like amines, thiols, cyanides, polar aprotic solvents, and bases like K2CO3.
Major Products Formed:
Oxidation: Corresponding oxidized imidazole derivatives.
Reduction: Reduced imidazole derivatives.
Substitution: Various substituted imidazole derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
1-(4-Iodobenzyl)-1H-Imidazol hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Wird als Baustein bei der Synthese komplexerer organischer Moleküle und als Reagenz in verschiedenen organischen Transformationen verwendet.
Biologie: Wird auf seine möglichen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und antifungizider Eigenschaften.
Medizin: Wird auf seine möglichen therapeutischen Anwendungen untersucht, insbesondere bei der Entwicklung neuer Medikamente, die auf bestimmte Enzyme oder Rezeptoren abzielen.
Industrie: Wird bei der Herstellung von Spezialchemikalien und als Zwischenprodukt bei der Synthese von Pharmazeutika und Agrochemikalien eingesetzt
Wirkmechanismus
Der Wirkmechanismus von 1-(4-Iodobenzyl)-1H-Imidazol beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren. Der Imidazolring kann mit Metallionen in Enzymaktivitätszentren koordinieren und deren Aktivität hemmen. Darüber hinaus kann die 4-Iodobenzyl-Gruppe die Bindungsaffinität und -spezifität der Verbindung gegenüber bestimmten biologischen Zielstrukturen erhöhen .
Ähnliche Verbindungen:
4-Iodobenzyl-bromid: Ein Vorläufer bei der Synthese von 1-(4-Iodobenzyl)-1H-Imidazol, das in verschiedenen organischen Transformationen verwendet wird.
4-Fluorobenzyl-bromid: Ähnlich in der Struktur, aber mit einem Fluoratom anstelle von Iod, verwendet bei der Synthese fluorierter organischer Verbindungen.
3-Iodobenzyl-bromid: Ein weiteres halogeniertes Benzyl-bromid mit dem Iodatom an einer anderen Position, das in ähnlichen synthetischen Anwendungen verwendet wird.
Einzigartigkeit: 1-(4-Iodobenzyl)-1H-Imidazol ist einzigartig aufgrund des Vorhandenseins sowohl des Imidazolrings als auch der 4-Iodobenzyl-Gruppe, die bestimmte chemische und biologische Eigenschaften verleihen. Das Iodatom erhöht die Reaktivität der Verbindung und das Potenzial für weitere Funktionalisierung, was sie zu einem wertvollen Zwischenprodukt in der organischen Synthese und der medizinischen Chemie macht.
Wirkmechanismus
The mechanism of action of 1-(4-iodobenzyl)-1H-imidazole involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, inhibiting their activity. Additionally, the 4-iodobenzyl group can enhance the compound’s binding affinity and specificity towards certain biological targets .
Vergleich Mit ähnlichen Verbindungen
4-Iodobenzyl bromide: A precursor in the synthesis of 1-(4-iodobenzyl)-1H-imidazole, used in various organic transformations.
4-Fluorobenzyl bromide: Similar in structure but with a fluorine atom instead of iodine, used in the synthesis of fluorinated organic compounds.
3-Iodobenzyl bromide: Another halogenated benzyl bromide with the iodine atom in a different position, used in similar synthetic applications.
Uniqueness: this compound is unique due to the presence of both the imidazole ring and the 4-iodobenzyl group, which confer distinct chemical and biological properties. The iodine atom enhances the compound’s reactivity and potential for further functionalization, making it a valuable intermediate in organic synthesis and medicinal chemistry.
Eigenschaften
IUPAC Name |
1-[(4-iodophenyl)methyl]imidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9IN2/c11-10-3-1-9(2-4-10)7-13-6-5-12-8-13/h1-6,8H,7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZKZRSOWLZKJCL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CN2C=CN=C2)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9IN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![N-(2H-1,3-benzodioxol-5-yl)-2-{[6-(4-methylphenyl)pyridazin-3-yl]sulfanyl}acetamide](/img/structure/B2633551.png)
![4-[cyclohexyl(ethyl)sulfamoyl]-N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2633552.png)
![(E)-2-(2H-1,3-benzodioxol-5-yl)-N-[(thiophen-2-yl)methyl]ethene-1-sulfonamide](/img/structure/B2633553.png)
![3-[4-(Methoxycarbonyl)-1,3-oxazol-2-yl]bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2633554.png)
![6-({[(tert-butoxy)carbonyl]amino}methyl)piperidine-2-carboxylicacid](/img/structure/B2633556.png)


![2-[(2R,4a'S,5S,6a'S,8'R,10b'R)-5-(hydroxymethyl)-3',3',6a',8',10b'-pentamethyldodecahydro-3H-spiro[furan-2,7'-naphtho[2,1-d][1,3]dioxin]-5-yl]ethanol](/img/structure/B2633561.png)



![(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2633567.png)
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)prop-2-en-1-one](/img/structure/B2633568.png)
![4-benzyl-5-oxo-N-(propan-2-yl)-1-({[(propan-2-yl)carbamoyl]methyl}sulfanyl)-4H,5H-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2633573.png)
